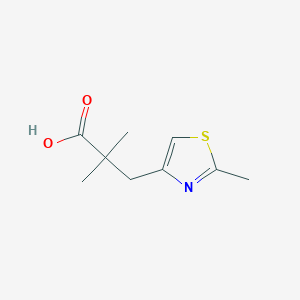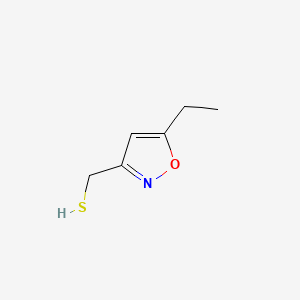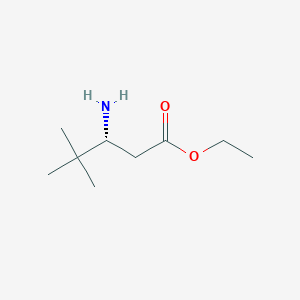
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
化学反応の分析
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive thiazole ring.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid is not fully elucidated. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its bioactivity .
類似化合物との比較
Similar compounds to 2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid include other thiazole derivatives like:
2-Methylthiazole: Known for its flavor and fragrance properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human nutrition.
Sulfathiazole: An antimicrobial agent used in veterinary medicine.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
2,2-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)4-9(2,3)8(11)12/h5H,4H2,1-3H3,(H,11,12) |
InChIキー |
QBQJNEUNDTVONM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)


![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)

![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)


![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)



